5-(N-acetylamino)pyrrolo[3,2-b]pyridine
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-(1H-pyrrolo[3,2-b]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-9-3-2-7-8(12-9)4-5-10-7/h2-5,10H,1H3,(H,11,12,13) |
InChI Key |
FCGKREFBCAZJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolo[3,2-b]pyridine Derivatives
Key Research Findings
Substituent-Driven Activity : Chloro and nitro groups enhance antimicrobial potency, while pyrimidine appendages broaden kinase inhibition .
Synthetic Challenges : Low yields in pyrimidine derivatives (e.g., 11% for compound 7) highlight the need for improved coupling conditions .
Preparation Methods
Halogenation at Position 5
Bromination of pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in DMF selectively introduces bromine at the 5th position (70–85% yield).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromo-pyrrolo[3,2-b]pyridine with benzophenone imine forms the protected amine, which is hydrolyzed to 5-amino-pyrrolo[3,2-b]pyridine.
Acetylation
Treatment with acetic anhydride in pyridine quantitatively acetylates the amine, yielding the target compound.
Data Table 1: Halogenation-Amination-Acetylation Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 12 h | 82 | |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 75 | |
| Acetylation | Ac₂O, pyridine, rt, 2 h | 95 |
Fischer Indole Synthesis Modifications
Adapting the Fischer indole synthesis, hydrazine derivatives react with cyclic ketones to form pyrrolopyridines. For example, 3-acetylaminopyridine hydrazine and cyclopentanone undergo acid-catalyzed cyclization (HCl, ethanol) to generate the target compound.
Mechanistic Insight :
Limitations :
-
Requires electron-donating groups on the ketone for efficient cyclization.
One-Pot Condensation with Primary Amines
Primary amines condense with ketoesters or diketones to form pyrrolopyridines. For 5-(N-acetylamino)pyrrolo[3,2-b]pyridine, acetylated amines (e.g., N-acetylethylenediamine) react with ethyl acetoacetate in acidic ethanol, followed by oxidative aromatization.
Optimized Conditions :
Biological and Pharmacological Considerations
While beyond synthesis, the N-acetylamino group enhances metabolic stability and bioavailability, as evidenced by ACC1 inhibitors bearing similar substituents. Comparative studies show that 5-substituted derivatives exhibit improved target binding over unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(N-acetylamino)pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) and acetylation. For example, NaH/MeI in THF (0°C to rt) can methylate intermediates (Scheme 5 in ), while Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with dioxane/K₂CO₃ at 105°C) introduces aryl groups. Optimization includes adjusting solvent polarity (THF vs. dioxane), reaction time (7–20 hours), and stoichiometry of reagents like arylboronic acids .
Q. How is structural characterization of 5-(N-acetylamino)pyrrolo[3,2-b]pyridine performed?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and X-ray crystallography to resolve bond angles/planarity (as in , where single-crystal data achieved R factor = 0.039 ). Mass spectrometry (EI or ESI) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .
Q. What solvents and purification methods are suitable for isolating this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. Post-reaction, use recrystallization (DMF/H₂O 1:1) or column chromatography (silica gel, eluent: CHCl₃/MeOH gradients). For hygroscopic intermediates, employ reduced-pressure drying .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
- Methodological Answer : Introduce substituents at positions 3 and 5 to modulate electronic effects. For instance:
- Electron-withdrawing groups (e.g., -NO₂ at position 5) increase electrophilicity, potentially enhancing kinase inhibition .
- Bulkier groups (e.g., benzyl at position 3) may improve target binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions before synthesis .
Q. How to resolve contradictions in spectroscopic data for pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., tautomerism in pyrrolo rings) require variable-temperature NMR or deuterated solvents to stabilize conformers. For ambiguous mass spectra, compare with high-resolution MS (HRMS) or isotopic patterns . If crystallography data is unavailable (as in ), use DFT calculations (Gaussian 09) to model geometries .
Q. What strategies mitigate side reactions during acetylation of the amino group?
- Methodological Answer :
- Protecting groups : Temporarily protect reactive sites (e.g., trityl for hydroxyl groups) to avoid over-acetylation .
- Low-temperature acetylation : Use acetyl chloride in anhydrous pyridine at 0°C to control exothermic reactions .
- Monitor reaction progress : TLC (silica, UV detection) every 30 minutes to terminate reactions at ~90% conversion .
Q. How to design biological assays for evaluating kinase inhibition potential?
- Methodological Answer :
- In vitro assays : Use recombinant kinases (e.g., TRK family) with ATP-Glo™ to measure IC₅₀ values. Include positive controls (e.g., entrectinib) .
- Cellular assays : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HCT-116). Compare with non-cancerous cells (e.g., HEK293) to assess selectivity .
Notes
- Advanced Techniques : DFT modeling and docking studies are recommended for unresolved structural or activity data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
